2-Chloro-5-phenylisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-phenylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXJKVKVWPVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673487 | |
| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-23-5 | |
| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Pivotal Role of Pyridine Carboxylic Acid Derivatives in Modern Synthesis
Pyridine (B92270) carboxylic acids, which are isomers of a pyridine ring substituted with a carboxylic acid group, are fundamental scaffolds in medicinal chemistry and materials science. nih.govnih.govresearchgate.net The three primary isomers are picolinic acid, nicotinic acid (niacin or vitamin B3), and isonicotinic acid. wikipedia.org The presence of the nitrogen atom within the aromatic ring imparts unique electronic properties and provides a site for hydrogen bonding, while the carboxylic acid group offers a reactive handle for a multitude of chemical transformations. nih.gov
These derivatives are integral to the synthesis of a wide array of commercially available drugs, treating conditions from tuberculosis and hyperlipidemia to cancer and neurodegenerative diseases. nih.govnih.gov The versatility of the pyridine carboxylic acid core allows for fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, through substitution on the pyridine ring. nih.gov This adaptability has made them a favored starting point for developing new therapeutic agents and functional materials. For instance, they are frequently used in the synthesis of enzyme inhibitors, with major pharmaceutical companies actively patenting new derivatives with high potency. nih.gov
Halogenated Phenyl Substituted Nicotinic Acid Scaffolds: a Structural Overview
The introduction of halogen atoms and phenyl groups onto the nicotinic acid framework creates a class of compounds with enhanced and often novel properties. Halogens, such as chlorine, can significantly alter the electronic nature of the pyridine (B92270) ring, influencing its reactivity and the acidity of the carboxylic acid group. nih.govgoogle.com This modification is a common strategy in medicinal chemistry to improve metabolic stability or binding affinity to biological targets. nih.gov
The addition of a phenyl substituent introduces steric bulk and potential for pi-pi stacking interactions, which can be crucial for molecular recognition processes. The combination of these features in halogenated phenyl-substituted nicotinic acids results in a scaffold that is both sterically and electronically tunable. Research into these structures has led to the development of compounds with a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. nih.govnih.gov For example, derivatives of 2-chloronicotinic acid are used as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The synthesis of these complex scaffolds often involves multi-step processes, starting from simpler pyridine derivatives. nih.govgoogle.com
2 Chloro 5 Phenylisonicotinic Acid: a Modern Research Tool
Direct Halogenation Approaches for Pyridine Ring Chlorination
The introduction of a chlorine atom at the 2-position of the pyridine ring is a critical step in the synthesis of this compound. This transformation is typically achieved through direct halogenation methods, often employing powerful chlorinating agents to activate the otherwise unreactive pyridine nucleus.
Phosphorus Oxychloride (POCl₃) Mediated Chlorination Strategies
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxypyridines. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. This method is particularly useful for synthesizing chloropyridines from their corresponding pyridinone precursors. The use of POCl₃ is a common strategy in the synthesis of various chlorinated heterocyclic compounds. researchgate.netnih.gov For instance, the chlorination of a hydroxypyridine derivative is a key step in creating a chlorinated intermediate, which can then be used in further synthetic transformations. The reaction conditions, such as temperature and the presence of a base like pyridine, can be optimized to achieve high yields. researchgate.net
While effective, the use of reagents like POCl₃ can generate significant inorganic salt byproducts, posing environmental and disposal challenges. tandfonline.com
Triphosgene (B27547)/Phosgene (B1210022) Utilization in Industrial-Scale Syntheses
On an industrial scale, phosgene (COCl₂) and its safer solid surrogate, triphosgene (bis(trichloromethyl)carbonate), are employed for the chlorination of pyridine derivatives. tandfonline.comgoogle.com These reagents are highly effective but also pose significant safety and environmental concerns due to their high toxicity. google.com Triphosgene, in the presence of an amine base such as pyridine, serves as an excellent chlorinating agent with high selectivity. tandfonline.comnih.gov The mechanism is believed to involve the formation of a pyridinium (B92312) carbamate (B1207046) intermediate, which then undergoes a decarboxylative displacement by a chloride ion. nih.gov This method has been successfully applied to the chlorination of various pyridine-N-oxides to produce chloropyridines. tandfonline.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758). tandfonline.com
| Reagent | Key Features | Scale of Use | Safety Considerations |
| POCl₃ | Effective for chlorinating hydroxypyridines. researchgate.netnih.gov | Laboratory and Industrial | Generates inorganic byproducts. tandfonline.com |
| Triphosgene | Solid, safer alternative to phosgene gas. tandfonline.com | Laboratory and Industrial | Toxic, requires careful handling. nih.gov |
| Phosgene | Highly reactive and efficient chlorinating agent. | Industrial | Extremely toxic and hazardous. google.com |
Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Group Introduction
The introduction of the phenyl group at the 5-position of the pyridine ring is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient way to form carbon-carbon bonds.
Suzuki-Miyaura Coupling Protocols for Aryl-Pyridyl Linkage Formation
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and a halide or triflate. yonedalabs.comlibretexts.org This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A base is required to facilitate the transmetalation step. yonedalabs.com
Adaptations of Suzuki Coupling for 5-Phenylnicotinic Acid Synthesis
A key precursor to this compound is 5-phenylnicotinic acid. The synthesis of this intermediate is often accomplished via a Suzuki-Miyaura cross-coupling reaction. A common approach involves the coupling of a brominated nicotinic acid derivative with phenylboronic acid in the presence of a palladium catalyst and a base. For example, 3-bromonicotinic acid can be coupled with phenylboronic acid to yield 5-phenylnicotinic acid.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 3-Bromonicotinic acid | Phenylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄) | Carbonate or Phosphate base | 5-Phenylnicotinic acid |
Selective Dehalogenation Techniques in the Synthesis of this compound
In some synthetic routes, a di-halogenated pyridine derivative may be formed, which then requires selective removal of one of the halogen atoms. Reductive dehalogenation is a common strategy to achieve this. Catalytic hydrogenation is a frequently used method for the removal of halogen substituents from aromatic rings. organic-chemistry.org The reactivity of halogens towards reduction generally follows the order I > Br > Cl > F. This difference in reactivity allows for the selective removal of one halogen in the presence of another. For instance, a bromo group can be selectively reduced in the presence of a chloro group under specific catalytic hydrogenation conditions. organic-chemistry.org This approach can be valuable in a synthetic sequence where a more reactive halogen is used as a blocking group or to direct other reactions before its removal. organic-chemistry.org
Catalytic Hydrogenation for Targeted Dechlorination of Polychlorinated Precursors
Catalytic hydrogenation presents a viable route for the synthesis of this compound through the selective dechlorination of polychlorinated precursors. This method is particularly valuable when starting materials with multiple chlorine atoms are more readily accessible. The core challenge lies in achieving selective removal of a chlorine atom at a specific position while preserving the desired chloro-substituent at another.
A common precursor for this type of synthesis would be a 2,X-dichloro-5-phenylisonicotinic acid derivative. The process involves the use of hydrogen gas in the presence of a metal catalyst. Palladium (Pd) and platinum (Pt) are frequently employed catalysts for such transformations. google.com The choice of catalyst, solvent, temperature, and pressure is critical to control the selectivity of the dechlorination process. For instance, a patented method describes the use of catalytic hydrogenation to selectively dechlorinate 2,6-dichloro-5-fluoronicotinates, a principle that can be adapted for phenyl-substituted analogues.
However, the catalytic hydrogenation of chloropyridine carboxylic acids is not without its challenges. Over-reduction can occur, leading to the complete removal of all chlorine atoms or even the saturation of the pyridine ring to form piperidine (B6355638) derivatives. google.com Research by the U. Prüße group on the catalytic hydrogenation of 3,6-dichloropicolinic acid in an aqueous solution found that the primary product was piperidine carboxylic acid, highlighting the difficulty in controlling the reaction's selectivity. google.com Electrocatalytic hydrogenation has also been explored as an alternative, offering a different means of controlling the reduction process. google.combeilstein-journals.org
Table 1: Factors Influencing Selective Catalytic Dechlorination
| Parameter | Influence on Reaction | Research Finding | Citation |
| Catalyst | Determines activity and selectivity. | Palladium and platinum are common but can lead to over-reduction. | google.com |
| Solvent | Affects solubility and catalyst performance. | Aqueous solutions are often used. | google.com |
| Temperature | Controls reaction rate and side reactions. | Milder conditions are preferred to avoid ring saturation. | researchgate.net |
| Pressure | Influences hydrogen availability. | Higher pressures can increase the rate of hydrogenation and over-reduction. | sci-hub.se |
| Substrate | The position of chloro-substituents affects reactivity. | The electronic environment of the C-Cl bond dictates ease of cleavage. | sci-hub.se |
Raney Nickel-Mediated Dechlorination Strategies
Raney Nickel, a fine-grained nickel-aluminium alloy, serves as an effective and economical catalyst for the hydrodechlorination (HDC) of chloroaromatic compounds. mdpi.comwikipedia.org This method is a strong alternative to precious metal catalysts for the synthesis of dechlorinated pyridine derivatives. The process typically involves reacting the chlorinated precursor with the Raney Ni-Al alloy in an alkaline aqueous solution. mdpi.comresearchgate.netacs.org
The high surface area and the hydrogen absorbed within the catalyst's pores contribute to its high catalytic activity. wikipedia.org Raney nickel has been shown to be a universal and highly effective agent for the hydrodechlorination of a variety of chlorinated aromatic compounds, reducing them to their non-chlorinated counterparts. mdpi.comresearchgate.net For example, studies have demonstrated the complete dechlorination of chlorinated benzenes and phenols using this method. mdpi.com
In the context of synthesizing this compound, a precursor such as 2,X-dichloro-5-phenylisonicotinic acid could be selectively dechlorinated under controlled conditions. The reactivity of different C-Cl bonds can vary, allowing for selective removal. However, a key consideration is the potential for non-selective reduction if the reaction conditions are too harsh. The choice of solvent, temperature, and concentration of the alkaline solution are crucial parameters to optimize for achieving the desired mono-dechlorinated product. mdpi.comacs.org Nickel-catalyzed hydrodechlorination has proven effective even for robust materials like poly(vinyl chloride) (PVC), underscoring the catalyst's potent ability to cleave C-Cl bonds. rsc.org
Nucleophilic Substitution and Ring Functionalization Routes
Strategies Involving Nucleophilic Substitution on Halogenated Pyridine Systems
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. uoanbar.edu.iq This reactivity is a cornerstone of synthetic strategies for functionalizing the pyridine scaffold. In the case of this compound, the chlorine atom at the 2-position is activated towards nucleophilic substitution. This allows for the introduction of various nucleophiles, such as amines or thiols, to create a diverse range of derivatives.
Conversely, the synthesis of the target compound can leverage the principles of nucleophilic substitution on a di- or poly-halogenated pyridine precursor. A key strategy for introducing the phenyl group is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a halogenated pyridine derivative (e.g., a dichloronicotinic acid) and phenylboronic acid.
The success of these substitution and coupling reactions depends heavily on the electronic properties of the pyridine ring. The nitrogen atom and any electron-withdrawing groups, such as a cyano group, can activate a leaving group (like a halogen) at a specific position for nucleophilic displacement. beilstein-journals.org This principle has been demonstrated in the synthesis of 5-substituted indolizines from 5-chloroindolizines, where the chlorine atom is readily displaced by various nucleophiles due to activation from the ring nitrogen and a cyano group. beilstein-journals.org
Multi-Component and Modular Synthetic Approaches
Catalytic Strategies for Diversified Pyridine Scaffolds
Modern organic synthesis increasingly relies on catalytic, multi-component reactions to construct complex molecular scaffolds like pyridine from simpler starting materials. These methods offer efficiency and versatility, allowing for the creation of a wide array of substituted pyridines that can serve as precursors to this compound.
One notable strategy is the copper-catalyzed [3+3] annulation, which involves the reaction of ketones with oxime acetates to form the pyridine ring. researchgate.netresearchgate.net This approach is highly modular, enabling the synthesis of various unsymmetrical diarylpyridines by simply changing the substrates. researchgate.net Another approach involves the use of zeolite catalysts in a three-component condensation of reactants like ethanol (B145695), formaldehyde, and ammonia (B1221849) to produce pyridines and picolines. nih.gov
Metal-free catalytic systems have also emerged as a sustainable alternative for pyridine synthesis. rsc.org For example, one method involves the ring expansion of 2-allyl-2H-azirines to form pyridines. rsc.org Furthermore, multi-component reactions catalyzed by agents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in water can yield polysubstituted pyridines from aldehydes, β-keto esters, anilines, and malononitrile. nih.gov These diverse catalytic strategies provide powerful tools for building the core pyridine structure, which can then be further functionalized through chlorination and phenylation to arrive at the target compound.
Optimization of Reaction Conditions and Process Parameters
Optimizing reaction conditions is paramount for maximizing yield, minimizing byproducts, and ensuring the economic viability of synthesizing this compound. A systematic approach to optimization involves the careful manipulation of several key parameters.
For the synthesis of related compounds like 2-chloro-5-phenylnicotinic acid, several optimization strategies have been identified. Temperature control is crucial; lower temperatures (e.g., 0–25°C) are often employed during halogenation steps to reduce the formation of side products. Catalyst screening is another critical aspect, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling, where catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) can significantly improve efficiency. The choice of solvent also plays a vital role; polar aprotic solvents like DMF or DMSO can enhance the solubility of reaction intermediates.
Modern approaches to reaction optimization leverage high-throughput experimentation (HTE) and machine learning algorithms. beilstein-journals.org These technologies allow for the rapid screening of a wide range of reaction parameters, including catalysts, ligands, solvents, and temperatures, to identify the optimal conditions with a minimal number of experiments. beilstein-journals.org For example, a workflow for optimizing the synthesis of a SARS-CoV-2 Mpro inhibitor involved the in silico generation of a virtual library, docking simulations, and then the targeted synthesis of the most promising candidates. acs.org This combination of computational chemistry and automated synthesis represents a powerful paradigm for accelerating the development of efficient synthetic routes. beilstein-journals.orgacs.org
Table 2: Key Parameters for Synthesis Optimization
| Parameter | Recommended Condition/Strategy | Rationale | Citation |
| Temperature | 0–25°C for halogenation | Reduces the formation of unwanted side products. | |
| Catalyst | Screen Pd(PPh₃)₄ or PdCl₂(dppf) for coupling | Improves the efficiency of C-C bond formation. | |
| Solvent | Use polar aprotic solvents (DMF, DMSO) | Enhances the solubility of intermediates and reagents. | |
| Methodology | Employ High-Throughput Experimentation (HTE) | Allows for rapid screening of multiple reaction variables. | beilstein-journals.org |
| Design | Use computational modeling and machine learning | Predicts optimal conditions and reduces the number of required experiments. | beilstein-journals.orgacs.org |
Temperature, Solvent, and Catalyst Selection in Synthetic Pathways
The synthesis of this compound and its precursors involves carefully controlled conditions to ensure successful reactions. Key parameters such as temperature, solvent, and catalyst are chosen to maximize product formation and minimize unwanted side reactions.
The chlorination step, a common process in these synthetic routes, can be performed across a wide temperature range, from as low as -5°C up to 100°C. google.com For instance, chlorination with phosphorus oxychloride (POCl₃) may involve a gradient heating process from -5°C to 75°C. However, maintaining lower temperatures, generally between 0°C and 25°C, is often preferred to reduce the formation of byproducts during halogenation. For chlorination reactions of precursors, temperatures can range from 20°C to 100°C, with a preferred range of 50°C to 90°C. google.com In vapor-phase chlorination processes, much higher temperatures, between 300°C and 450°C, are utilized. google.com Catalytic hydrogenation for selective dechlorination is typically conducted at milder temperatures, between 20°C and 50°C. google.com
The choice of solvent is crucial for dissolving reactants and influencing reaction pathways. For chlorination reactions, halogenated hydrocarbons such as dichloromethane or aromatic hydrocarbons like toluene (B28343) and xylene are commonly employed. google.com Polar aprotic solvents, including dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are noted for their ability to enhance the solubility of reaction intermediates. In catalytic hydrogenation processes, solvents such as methanol, ethanol, ethyl acetate, and tetrahydrofuran (B95107) (THF) are frequently used. google.com
Catalysts play a pivotal role in directing the synthesis towards the desired product. In Suzuki-Miyaura coupling reactions to introduce the phenyl group, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are effective. For chlorination, phenyl dichlorophosphate (B8581778) can act as a catalyst. In some cases, N,N-dimethylformamide (DMF) is added to facilitate a smooth chlorination reaction. google.com Selective dechlorination of precursors is often achieved using catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon. google.com Furthermore, acid catalysts, which can be Lewis acids or more economically, protic acids like concentrated sulfuric acid, are preferred for esterification steps in the synthesis of precursors. google.com
Table 1: Selected Reaction Conditions for the Synthesis of this compound and its Precursors
| Reaction Type | Temperature | Solvent(s) | Catalyst(s) |
|---|---|---|---|
| Chlorination | -5°C to 100°C google.comgoogle.com | Dichloromethane, Toluene, Xylene google.com | Phenyl dichlorophosphate, DMF google.com |
| Suzuki-Miyaura Coupling | Not specified | DMF, DMSO | Pd(PPh₃)₄, PdCl₂(dppf) |
| Catalytic Hydrogenation (Dechlorination) | 20°C to 50°C google.com | Methanol, Ethanol, THF google.com | Lindlar catalyst, Raney Ni, Pd/C google.com |
| Esterification | Not specified | Not specified | Conc. H₂SO₄, p-TsOH google.com |
Strategies for Improved Yield and Purity in this compound Production
Optimizing the yield and purity of this compound is a key focus in its chemical production. Various strategies are employed to enhance the efficiency of the synthesis and the quality of the final product.
Achieving high purity is equally important, particularly for pharmaceutical applications. A purity of over 99% as determined by High-Performance Liquid Chromatography (HPLC) has been documented. Common purification techniques include distillation, sublimation, and crystallization, with the specific method chosen based on the physical properties of the compound. google.com A multi-step recrystallization process can be particularly effective. For instance, an intermediate can be purified by first recrystallizing the crude product from a mixture of acetic acid and water. wipo.int This is followed by a second recrystallization using a hydrocarbon solvent such as toluene to obtain a pharmaceutically acceptable grade with a purity of at least 99.8%. wipo.int Another described purification process involves dissolving the compound in a heated solvent mixture, such as water and methanol, followed by the addition of an acid like hydrochloric acid and subsequent cooling to precipitate the purified salt. google.com
Table 2: Reported Yields and Purity for this compound and Related Compounds
| Compound/Process | Reported Yield | Reported Purity | Reference |
|---|---|---|---|
| Analogous 2-chloro-3-cyanopyridine | ~85% | >99% (HPLC) | |
| Suzuki Coupling | 82-85% | Not specified | |
| Zinc-Mediated Reduction (of 2,6-dichloro-5-fluoronicotinic acid) | 62% | Not specified | |
| 2-chloro-5-phenoxyaniline Synthesis | 86% | Not specified | google.com |
| 2-chloro-5-iodobenzoic acid Synthesis | 56.25-59.5% | ≥99.8% | wipo.int |
Substitution Reactions Involving the 2-Chloro Moiety
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group.
Nucleophilic Displacement with Amines and Thiols
The 2-chloro group can be readily displaced by various nucleophiles, particularly amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds. youtube.com These reactions are fundamental in modifying the pyridine core and are often employed in the synthesis of pharmaceutical and agrochemical compounds. The reaction typically proceeds by the attack of the nucleophile at the carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. youtube.com Aromaticity is restored upon the expulsion of the chloride ion. youtube.com
Heating is often required to drive these reactions to completion. youtube.com For instance, the reaction of 2-chloropyridines with amines is a common method for synthesizing aminopyridine derivatives. youtube.com Similarly, thiols can react under basic conditions to yield the corresponding 2-thio-substituted pyridines. A patent describing the synthesis of related 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acids highlights the displacement of a chlorine atom with a thiolate, facilitated by a base like potassium carbonate in a solvent such as dimethylsulfoxide (DMSO) at elevated temperatures. google.com
Interactive Table: Nucleophilic Substitution of Chloro-pyridines
| Nucleophile | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Amine | R-NH₂ | 2-Aminopyridine derivative | Heat, often in a suitable solvent |
| Thiol | R-SH | 2-Thioetherpyridine derivative | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat |
| Hydrazine | N₂H₄·H₂O | 2-Hydrazinopyridine derivative | Pressurized reaction, High temperature (e.g., 150°C) researchgate.net |
Oxidative and Reductive Transformations of the Nicotinic Acid Core
The pyridine nitrogen and the carboxylic acid group can undergo both oxidation and reduction, leading to a range of functionalized derivatives.
Formation of N-Oxides through Oxidation
The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, activating it for different types of reactions. researchgate.net The oxidation of pyridine derivatives is a common strategy to increase reactivity, particularly for substitutions at the 2- and 4-positions. researchgate.net Common oxidizing agents for this purpose include hydrogen peroxide, often in the presence of a catalyst. For example, a related 5-phenylnicotinamide (B189816) derivative can be oxidized using hydrogen peroxide with an acetylacetone (B45752) molybdenum catalyst.
Reductive Pathways to Corresponding Amines
The nitro group, if present as a precursor to the amine, can be reduced to an amino group. For instance, the reduction of 2-chloro-5-nitropyridine (B43025) derivatives to the corresponding 2-chloro-5-aminopyridine is a key step in some synthetic routes. google.com This reduction can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents like iron in acetic acid or stannous chloride. google.come-bookshelf.de While direct reduction of the carboxylic acid to an amine is not a standard pathway, related transformations on the pyridine ring are well-documented. For example, 4-nitropyridine (B72724) 1-oxide can be effectively reduced to 4-aminopyridine. e-bookshelf.de
Cross-Coupling Reactivity at the Phenyl Substituent
The phenyl group attached at the 5-position of the isonicotinic acid core can participate in cross-coupling reactions, allowing for the formation of more complex biaryl systems.
Biaryl Compound Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. researchgate.netlibretexts.org This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.org While the primary focus is often on coupling at the halogenated position of the pyridine ring, the phenyl group of this compound can also be functionalized with a halide or a boronic acid to participate in such couplings.
The reaction is known for its high tolerance of various functional groups and is a cornerstone in the synthesis of biaryl compounds, which are prevalent in materials science and medicinal chemistry. researchgate.netorganic-chemistry.org Highly active palladium-phosphine catalysts have been developed that are effective for the coupling of challenging substrates, including nitrogen-containing heterocycles. organic-chemistry.org These catalysts can overcome the inhibition often caused by the basic nitrogen atoms in pyridine rings. organic-chemistry.org The reaction typically involves a palladium catalyst, a base (such as potassium carbonate or potassium fluoride), and a suitable solvent like aqueous ethanol or dioxane. researchgate.netnih.gov
Interactive Table: Key Components of Suzuki-Miyaura Coupling
| Component | Role | Example(s) |
|---|---|---|
| Catalyst | Facilitates the cross-coupling cycle | Pd(OAc)₂, Pd-phosphine complexes researchgate.netorganic-chemistry.org |
| Ligand | Stabilizes and activates the catalyst | Dialkylbiphenylphosphines organic-chemistry.org |
| Base | Promotes transmetalation step | K₂CO₃, KF researchgate.netnih.gov |
| Boron Reagent | Provides the aryl group to be coupled | Phenylboronic acid researchgate.net |
| Solvent | Provides reaction medium | Dioxane, Ethanol/Water researchgate.netnih.gov |
Analytical Methodologies and Derivatization Strategies for Characterization and Detection
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 2-chloro-5-phenylisonicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, HMQC, DEPT, HMBC, nOe Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: In the proton NMR spectrum, the aromatic protons of the phenyl and pyridine (B92270) rings typically appear as multiplets in the downfield region. The exact chemical shifts are influenced by the electronic effects of the chloro and carboxylic acid substituents.
¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The carboxylic acid carbon is characteristically found at a lower field, often around 170 ppm. The carbons of the pyridine and phenyl rings resonate in the range of approximately 120-150 ppm.
2D NMR Techniques:
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons in the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT analysis helps in distinguishing between CH, CH₂, and CH₃ groups, further clarifying the structure.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule, such as the link between the phenyl group and the pyridine ring.
nOe (Nuclear Overhauser Effect): nOe analysis can reveal through-space proximity between protons, which helps in confirming the spatial arrangement of the substituents on the rings.
A representative, though not specific to this exact isomer, ¹H NMR spectrum of a related compound, 2-chlorobenzoic acid, shows aromatic protons and a carboxylic acid proton with observable splitting patterns. chemicalbook.com Similarly, the ¹³C NMR of 2-chlorobenzoic acid displays signals for its distinct carbon atoms. chemicalbook.com
Table 1: Representative NMR Data Interpretation
| Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations and Observations |
| ¹H | Aromatic protons (multiplets), Carboxylic acid proton (singlet) | Splitting patterns reveal proton-proton coupling within the rings. |
| ¹³C | ~170 (C=O), 120-150 (Aromatic C) | The deshielding effect of the chlorine atom influences adjacent carbon shifts. |
| HMQC/HSQC | N/A | Correlates proton signals with their directly attached carbon signals. |
| HMBC | N/A | Shows correlations between protons and carbons two or three bonds away, confirming connectivity. |
| nOe | N/A | Provides through-space correlations, confirming stereochemistry. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key expected vibrational frequencies include:
O-H stretch: A broad band, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.
C=C and C=N stretches: Aromatic ring vibrations appearing in the 1400-1600 cm⁻¹ region.
C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bond.
For comparison, the IR spectrum of the related compound 2-chloro-5-nitrobenzoic acid shows characteristic peaks for its functional groups. nist.govchemicalbook.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carbonyl | C=O Stretch | ~1700 (strong, sharp) |
| Aromatic Rings | C=C and C=N Stretches | 1400-1600 |
| Chloroalkane | C-Cl Stretch | <800 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. uni-saarland.de This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₈ClNO₂), the expected molecular ion peak would be used to confirm its molecular formula.
Chromatographic Separation Techniques and Enhanced Detection
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and quantification of this compound, especially in complex matrices.
Derivatization for High-Performance Liquid Chromatography (HPLC) with UV Detection
To enhance the detectability of this compound by HPLC with Ultraviolet (UV) detection, derivatization can be employed. This process involves chemically modifying the analyte to attach a chromophore, a light-absorbing group. researchgate.net For carboxylic acids like this compound, derivatizing agents that react with the carboxyl group are used. This can improve the molar absorptivity of the compound, leading to a stronger UV signal and thus lower detection limits. researchgate.netnih.gov A common strategy involves converting the carboxylic acid into an ester or amide that contains a strong UV-absorbing moiety. google.com
Introduction of Fluorophores for Fluorescence Detection (HPLC-FLD)
For even greater sensitivity and selectivity, this compound can be derivatized to introduce a fluorophore, enabling detection by HPLC with fluorescence detection (HPLC-FLD). plos.org Fluorescence detection is often more sensitive than UV detection and less prone to interference from matrix components. semanticscholar.org The derivatization reaction would target the carboxylic acid functional group, attaching a molecule that fluoresces under specific excitation and emission wavelengths. squ.edu.omscirp.org This approach is particularly useful for analyzing trace amounts of the compound. researchgate.net
Amine-Type Reagents for LC-MS Detection and Improved Sensitivity
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of small molecules. However, acidic compounds like this compound can exhibit poor retention on common reversed-phase columns and may ionize inefficiently, leading to low sensitivity. nih.gov Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte's structure to improve its chromatographic behavior and mass spectrometric response. researchgate.net
For carboxylic acids, a prevalent derivatization strategy involves coupling the carboxylic acid group with an amine-type reagent to form an amide. This process is often facilitated by activating the carboxylic acid with a carbodiimide (B86325) agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which allows the reaction to proceed under mild conditions. nih.gov The benefits of using amine-type reagents are twofold: they can increase the hydrophobicity of the molecule, enhancing retention in reversed-phase chromatography, and they can introduce a functional group with high proton affinity, which significantly boosts the signal in positive mode electrospray ionization (ESI). nih.gov
Several amine-type reagents have been developed to improve the LC-MS analysis of carboxylic acids. The selection of a reagent can be tailored to the specific analytical challenge. For instance, some reagents are designed to introduce a unique isotopic signature for easier detection, while others are chosen for their high reaction efficiency. nih.govtulane.edunih.gov A dual-tagging approach can even be employed to label multiple functional groups in a sample, inverting the charge of carboxylates from anionic to cationic to improve sensitivity and reduce the formation of sodium adducts. nih.gov
The table below summarizes various amine-type reagents used for the derivatization of carboxylic acids to enhance LC-MS detection.
| Derivatization Reagent | Activating Agent | Key Features & Benefits | Reference(s) |
| 4-bromo-N-methylbenzylamine (4-BNMA) | EDC | Introduces a bromine atom, creating a distinct isotopic pattern ([M] and [M+2]) for unambiguous MS identification. | tulane.edu, nih.gov |
| 3-nitrophenylhydrazine (3-NPH) | EDC / Pyridine | Provides high derivatization efficiency (approaching 100%) in complex matrices like animal feces and ruminal fluid. | nih.gov |
| Aniline | EDC | Used for derivatization, but has shown variable and lower efficiency compared to other reagents like 3-NPH. | nih.gov |
| N-methyl-2-phenylethanamine (MPEA) | EDC | Successfully used for sensitive LC-MS/MS analysis of TCA cycle intermediates. | nih.gov |
| O-benzylhydroxylamine (O-BHA) | EDC | Features a low pKa amine, which improves reaction kinetics and helps prevent unwanted side reactions. | nih.gov |
| Linear amine tag with a tertiary amine tail | Not specified | Inverts the charge of the carboxylate, enhances proton affinity and hydrophobicity, and reduces sodium adduct formation. | nih.gov |
Computational and Theoretical Studies on 2 Chloro 5 Phenylisonicotinic Acid
Quantum Chemical Studies on Electronic Structure and Reactivity
A comprehensive review of scientific literature reveals a notable absence of specific quantum chemical studies focused on the electronic structure and reactivity of 2-Chloro-5-phenylisonicotinic acid. While computational and theoretical analyses are foundational to understanding the properties of novel chemical entities, dedicated research on this particular compound appears to be unpublished or not publicly available.
Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are instrumental in elucidating key molecular characteristics. Such studies typically provide insights into the distribution of electrons within a molecule, which governs its stability, reactivity, and potential for intermolecular interactions. Key parameters derived from these calculations include:
Molecular Geometry: The three-dimensional arrangement of atoms and the bond lengths and angles between them.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability.
Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are vital for understanding how the molecule will interact with other chemical species.
Mulliken and Natural Population Analysis (NPA) Charges: These analyses assign partial charges to each atom in the molecule, offering a quantitative measure of the electronic distribution and helping to identify reactive sites.
The scientific community has conducted extensive computational research on related pyridine (B92270) and carboxylic acid derivatives. These studies underscore the power of quantum chemical calculations to predict and explain chemical behavior. However, the unique substitution pattern of this compound means that direct extrapolation from these related compounds would be speculative.
Therefore, this section serves to highlight a gap in the current body of scientific knowledge. Detailed theoretical investigations are required to build a foundational understanding of the electronic characteristics and reactivity profile of this compound. Such research would be invaluable for guiding its potential applications and for the rational design of new functional molecules.
Mechanistic Biological Studies in Vitro and Non Human Models
Investigation of Molecular Interactions with Receptor Systems
Studies on Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation Mechanisms
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial in various physiological processes. While the modulation of these receptors by various compounds is a significant area of research, specific studies detailing the direct molecular interactions and modulation mechanisms of 2-Chloro-5-phenylisonicotinic acid with nAChRs are not extensively documented in publicly available research. The primary function of nAChRs is to gate sodium and/or calcium ions, and their modulation can lead to complex changes in neuronal function through alterations in cell signaling cascades. The two main subfamilies of nAChRs are homopentameric receptors, composed of five α subunits, and heteromeric receptors, which contain a mix of subunits such as α4 and β2. Understanding how specific compounds like this compound interact with these subtypes is essential for elucidating their pharmacological profile. However, current literature does not provide specific data on this compound's binding affinity, allosteric effects, or functional modulation of nAChR subtypes.
Enzymatic Activity Modulation and Inhibition Studies
The influence of this compound on various enzymes has been a subject of investigation to understand its mechanism of action and potential therapeutic or toxicological effects.
Enzyme Inhibition Mechanism Investigations (e.g., Nitroreductase, Aminohydroquinone Dioxygenase)
Detailed studies on the specific inhibitory mechanisms of this compound on enzymes such as nitroreductase and aminohydroquinone dioxygenase are not prominently featured in the available scientific literature. Enzyme inhibition studies are critical for understanding how a compound can alter metabolic pathways or interfere with cellular processes. While the broader field of enzyme activity modulation by chemical compounds is vast, specific data, including kinetic analyses and determination of inhibition constants (Kᵢ) for this compound with these particular enzymes, remains to be thoroughly elucidated.
Impact on Malate Dehydrogenase (MDH) and Succinate Dehydrogenase (SDH) Activities
Malate dehydrogenase (MDH) and succinate dehydrogenase (SDH) are key enzymes in the citric acid cycle, playing pivotal roles in cellular metabolism. MDH catalyzes the interconversion of malate and oxaloacetate, while SDH (also known as Complex II in the electron transport chain) is involved in the oxidation of succinate to fumarate. The activities of these enzymes are crucial for mitochondrial function and energy production. There is currently a lack of specific studies investigating the direct impact of this compound on the enzymatic activities of MDH and SDH. Research has not yet provided data on whether this compound acts as an inhibitor or activator of these specific dehydrogenases.
Antioxidant Metabolism Perturbation and Reactive Oxygen Species (ROS) Accumulation
Reactive oxygen species (ROS) are by-products of cellular metabolism, and an imbalance between their production and the cell's ability to detoxify them leads to oxidative stress. This state can cause damage to lipids, proteins, and DNA. The cellular antioxidant defense system includes enzymes like superoxide dismutase (SOD) and catalase (CAT) that play a crucial role in mitigating ROS-induced damage. The potential for this compound to perturb this delicate balance by either inhibiting antioxidant enzymes or promoting the generation of ROS has not been specifically investigated in the available literature. Consequently, there is no direct evidence to suggest that this compound leads to an accumulation of ROS or interferes with the antioxidant metabolism in biological systems.
Membrane Integrity Disruption Mechanisms in Microorganisms
No research data was found detailing the specific mechanisms by which this compound may disrupt the membrane integrity of microorganisms.
In Vitro Cytotoxicity Investigations in Non-Human Cell Lines (Focus on Mechanisms)
No studies were identified that investigated the in vitro cytotoxicity or the specific cytotoxic mechanisms of this compound in non-human cell lines.
Antifungal Efficacy and Mechanistic Investigations in Plant Pathogens (e.g., Geotrichum candidum on Mustard Root Tuber)
There is no available scientific literature on the antifungal efficacy or the underlying mechanisms of action of this compound against the plant pathogen Geotrichum candidum or its effects on mustard root tuber.
Inhibition of Mycelial Growth and Spore Germination
No data is available from published studies regarding the inhibitory effects of this compound on the mycelial growth and spore germination of Geotrichum candidum.
Effects on Plasma Membrane Integrity and Intracellular Leakage
No findings have been published that describe the effects of this compound on the plasma membrane integrity or the induction of intracellular leakage in Geotrichum candidum.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Building Block for Complex Organic Molecules
2-Chloro-5-phenylisonicotinic acid serves as a versatile building block for the synthesis of a variety of complex organic molecules. calpaclab.com The presence of multiple functional groups on the pyridine (B92270) scaffold allows for a range of chemical modifications. The chlorine atom at the 2-position is a key reactive site, susceptible to substitution by nucleophiles such as amines and thiols. Additionally, the phenyl group can undergo cross-coupling reactions, like the Suzuki-Miyaura coupling, to create biaryl compounds.
The compound is part of a broader family of "protein degrader building blocks," indicating its utility in the synthesis of molecules designed for targeted protein degradation, a significant area of research in medicinal chemistry. calpaclab.com The strategic modification of this compound allows for the creation of a diverse library of derivatives with tailored properties. Research has shown that introducing different functional groups to the core structure can significantly influence the resulting molecule's characteristics.
Table 1: Examples of Complex Molecules Derived from 2-Chloro-5-phenylnicotinic Acid Analogs
| Derivative Name | Structural Modification | Potential Application Area |
| 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid | Addition of a methoxycarbonyl group. | Useful in prodrug development through ester hydrolysis pathways. |
| 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid | Introduction of a cyclopropylaminocarbonyl moiety. | May confer conformational rigidity, impacting receptor interactions. |
| 2-Fluoro-6-phenylpyridine-3-carboxylic acid | Substitution of chlorine with fluorine. | Serves as a building block for more complex fluorinated compounds with potential biological activities. |
Precursor in the Synthesis of Advanced Materials
The distinct chemical properties of this compound make it a suitable precursor for the synthesis of advanced materials. Its incorporation into larger molecular structures can impart specific, desirable characteristics to the final material.
Utilization in Agrochemical Intermediate Production (excluding end-product use)
The structural motif of a substituted chloropyridine is significant in the agrochemical industry, where such compounds serve as crucial intermediates in the synthesis of active ingredients for crop protection. google.com While direct evidence for the large-scale use of this compound as an agrochemical intermediate is limited in public-domain literature, the utility of closely related analogs is well-established, highlighting the importance of this class of compounds.
For instance, compounds like 2-chloro-5-chloromethylthiazole (B146395) and various trifluoromethylpyridine derivatives are known intermediates in the production of insecticides. semanticscholar.org The synthesis of these intermediates is a critical step in the manufacturing process of certain agrochemicals. The chemical reactivity of the chloropyridine core is leveraged to build more complex molecules with specific biological activities.
Table 2: Related Intermediates in Agrochemical Synthesis
| Intermediate Compound | Application |
| 2-Chloro-5-chloromethylthiazole | A versatile intermediate for the synthesis of agrochemicals. semanticscholar.org |
| 2-Chloro-5-nitropyridine (B43025) | An important intermediate in the agricultural chemicals industry. google.com |
| Trifluoromethylpyridine derivatives | Critical for the production of certain agrochemical and pharmaceutical intermediates. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to 2-chloro-5-phenylisonicotinic acid and its derivatives. This includes exploring greener solvents, such as water, and catalyst systems that avoid precious metals. researchgate.netacs.org For instance, developing base-promoted amination reactions in water could offer a more sustainable alternative to traditional methods that often rely on palladium catalysts. acs.org
Furthermore, advancements in C-H activation and carboxylation reactions present exciting opportunities. chemistryviews.org A one-pot protocol involving C-H phosphination followed by a copper-catalyzed carboxylation with CO2 could provide a practical and atom-economical route to isonicotinic acid derivatives. chemistryviews.org The use of readily available starting materials, such as those derived from biomass, should also be a focus in the pursuit of sustainable synthesis. researchgate.net
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Description | Potential Advantages |
| Green Solvents | Utilizing water or other environmentally friendly solvents in reaction media. researchgate.netacs.org | Reduced environmental impact, lower cost, and improved safety. |
| Catalyst Innovation | Exploring earth-abundant metal catalysts or organocatalysts to replace precious metals. acs.org | Lower cost, reduced toxicity, and greater sustainability. |
| C-H Functionalization | Direct functionalization of C-H bonds to introduce the carboxylic acid group. chemistryviews.org | Increased atom economy and reduced number of synthetic steps. |
| Biomass Feedstocks | Utilizing starting materials derived from renewable biomass sources. researchgate.net | Reduced reliance on fossil fuels and enhanced sustainability. |
Advanced Spectroscopic Characterization of Compound Derivatives
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their behavior and designing new applications. Advanced spectroscopic techniques, coupled with computational methods, can provide deep insights. Future research should employ a combination of techniques to characterize novel derivatives.
For instance, detailed analysis of ¹H and ¹³C NMR spectra can elucidate the electronic effects of substituents on the pyridine (B92270) ring. nih.gov High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and formula of new compounds. mdpi.com Furthermore, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the vibrational modes of the molecule, which can be correlated with computational predictions. nih.gov Investigating the solid-state structures of derivatives through single-crystal X-ray diffraction would provide definitive information on molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.net
In-Depth Computational Modeling of Reactivity and Interaction Dynamics
Computational chemistry offers powerful tools to predict and understand the behavior of molecules. In-depth computational modeling of this compound and its derivatives can guide synthetic efforts and provide insights into their reactivity and potential biological interactions. Density Functional Theory (DFT) calculations can be employed to study the effects of substituents on the electronic properties of the pyridine ring, such as electron density and nucleophilicity. researchgate.netias.ac.in
DFT can also be used to predict the regioselectivity of reactions and to calculate various molecular properties, including HOMO-LUMO energy gaps and reduction potentials. ias.ac.incore.ac.uk These theoretical predictions can then be correlated with experimental data to build robust models. core.ac.uk Furthermore, computational methods can be used to study the interactions of these compounds with biological targets, such as enzymes and receptors, through molecular docking and dynamics simulations. acs.org This can help in the rational design of new bioactive molecules.
Table 2: Applications of Computational Modeling
| Computational Method | Application |
| Density Functional Theory (DFT) | Predicting electronic properties, reactivity, and spectroscopic data. researchgate.netias.ac.incore.ac.uk |
| Molecular Docking | Simulating the binding of derivatives to biological targets. acs.org |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of compound-target complexes. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new derivatives. nih.govnih.gov |
Exploration of New Mechanistic Biological Interactions in Non-Human Systems
While some pyridine derivatives have been investigated for their biological activities, the specific mechanistic interactions of this compound in non-human systems remain largely unexplored. Future research should focus on elucidating these mechanisms in various biological contexts, including agricultural and environmental systems. For example, the compound and its derivatives could be evaluated for their potential as herbicides, fungicides, or insecticides. mdpi.com
Studies could investigate the interactions of these compounds with specific enzymes or receptors in pests or pathogens. acs.orgacs.org For instance, research could explore their potential to inhibit key enzymes in fungal or bacterial metabolic pathways. researchgate.net Additionally, understanding the environmental fate and biodegradation of these compounds is crucial. researchgate.nettandfonline.com Investigating how microorganisms metabolize these pyridine derivatives can provide insights into their environmental persistence and potential for bioremediation. nih.gov
Design and Synthesis of Derivatives for Specific Material Science Applications
The unique combination of a halogenated pyridine ring and a phenyl group makes this compound a promising scaffold for the development of novel materials. The carboxylic acid group provides a convenient handle for incorporation into larger structures like polymers or for anchoring to surfaces. mdpi.com Future research should focus on designing and synthesizing derivatives with specific properties for applications in material science.
For example, derivatives could be designed to act as ligands for the formation of metal-organic frameworks (MOFs) with interesting catalytic or gas-sorption properties. mdpi.com The phenylpyridine moiety is also found in compounds with applications in organic light-emitting diodes (OLEDs) and other electronic materials. By modifying the substituents on the phenyl and pyridine rings, the electronic and photophysical properties of the derivatives could be tuned for specific applications. The development of functional polymers incorporating this scaffold could also lead to materials with enhanced thermal stability or specific optical properties.
Integration of Machine Learning for Predictive Synthesis and Reactivity
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.gov Integrating ML models into the study of this compound can significantly accelerate the discovery of new derivatives with desired properties. ML models can be trained on existing data to predict the outcomes of chemical reactions, including regioselectivity and yield. nih.govresearchgate.net
These predictive models can help chemists to design more efficient synthetic routes and to prioritize experiments. researchgate.net For instance, a random forest model could be developed to predict the regioselectivity of C-H functionalization reactions on the pyridine ring. nih.gov Furthermore, ML can be used to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity or material properties of new derivatives based on their chemical structure. nih.gov This approach can be used to virtually screen large libraries of compounds and to identify promising candidates for synthesis and experimental testing, thereby accelerating the hit-to-lead optimization process. acs.org
Q & A
Q. What are the recommended safety protocols for handling 2-Chloro-5-phenylisonicotinic acid in laboratory settings?
Researchers must prioritize safety by using fluoropolymer gloves (minimum thickness 0.7 mm) and chloroprene splash guards (0.6 mm) to prevent skin contact, as recommended for structurally similar chlorinated aromatic acids . Work should occur in a fume hood with dry, inert gas storage conditions to minimize hydrolysis risks. Full-face respirators with ABEK-type filters are advised if airborne exposure is possible . Contaminated waste must be disposed of via approved facilities, adhering to OSHA hazard communication standards .
Q. How can researchers verify the purity and structural identity of synthesized this compound?
Characterization should combine thin-layer chromatography (TLC) with silica gel plates and solvent systems like butyl alcohol/water/acetic acid (60:25:15) to detect impurities . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For crystalline samples, single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive structural validation .
Q. What solvent systems are compatible with this compound for experimental applications?
Polar aprotic solvents (e.g., DMSO, DMF) are suitable for reactions requiring deprotonation of the carboxylic acid group. For recrystallization, mixtures of ethanol/water or acetone/hexane are effective, though moisture sensitivity necessitates anhydrous conditions during storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in unit cell parameters or thermal displacement parameters may arise from twinning or partial disorder. Use SHELXD for phase refinement and SHELXE for density modification to improve electron density maps . Cross-validate results with ORTEP-3 for graphical representation of thermal ellipsoids, highlighting potential overfitting or missed symmetry operations . If inconsistencies persist, re-examine crystallization conditions (e.g., solvent polarity, temperature gradients) to rule out polymorphic variations.
Q. What mechanistic insights can be gained from studying the reactivity of the chloro and carboxylic acid groups in this compound?
The chloro group’s electron-withdrawing effect activates the phenyl ring for nucleophilic aromatic substitution, while the carboxylic acid enables coordination chemistry (e.g., metal-organic frameworks). Design experiments using kinetic isotopic effects (KIE) or density functional theory (DFT) to compare reaction pathways. For example, monitor substituent effects on SNAr rates using HPLC with fluorinated analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid) as controls .
Q. How should researchers design a study to investigate the compound’s potential as a kinase inhibitor?
Adopt a structure-activity relationship (SAR) approach:
Synthesize derivatives with modifications to the chloro, phenyl, or isonicotinic acid moieties.
Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to target kinases.
Validate inhibitory activity via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) with ATP-competitive controls.
Correlate crystallographic data (e.g., ligand-protein interactions resolved via SHELX) with IC50 values to identify critical binding motifs .
Q. What strategies mitigate challenges in reproducibility when scaling up synthetic protocols for this compound?
Document all parameters (e.g., stoichiometry, reaction vessel geometry, stirring rates) to align with FAIR data principles . Use design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). For example, a central composite design can optimize yields while minimizing side products. Cross-validate results across independent labs using shared reference samples .
Methodological Guidance
How to formulate a research question addressing the ecological impact of this compound degradation byproducts?
Apply the FLOAT method:
- Focused : “Do photolytic degradation products of this compound exhibit ecotoxicity in freshwater algae?”
- Complex : Use LC-MS/MS to identify degradation intermediates and test their effects on Chlamydomonas reinhardtii growth rates.
- Relevant : Align with OECD Guidelines for Chemical Testing (e.g., Test No. 201) .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Validate assumptions via Kolmogorov-Smirnov tests for normality and Levene’s test for homogeneity of variance. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify predictive features in omics datasets .
Data Management and Reporting
Q. How to ensure crystallographic data meets journal standards for reproducibility?
Follow the Beilstein Journal of Organic Chemistry guidelines:
Q. What metadata is essential for publishing synthetic protocols?
Include reaction SMILES, purification methods (e.g., column chromatography gradients), and characterization data (NMR shifts, HRMS m/z). Use the CONSORT-EHEALTH checklist for intervention studies involving dynamic parameters (e.g., pH-dependent stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
